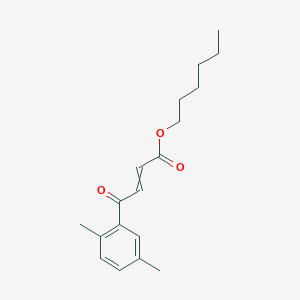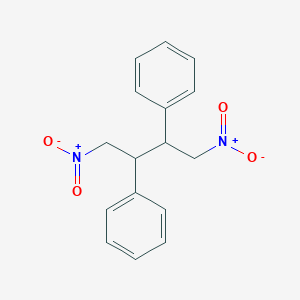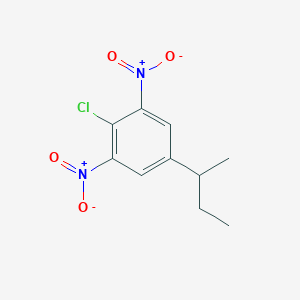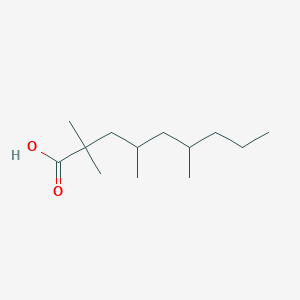
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromoethoxy group, dimethyl and diphenyl substitutions, and a pyrazolium core. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps:
Formation of the Bromoethoxy Intermediate: The initial step involves the preparation of the bromoethoxy intermediate through the Williamson Ether Synthesis.
Pyrazolium Core Formation: The next step involves the formation of the pyrazolium core through a cyclization reaction. This step typically requires the use of a strong base and appropriate reaction conditions to facilitate the cyclization.
Final Assembly: The final step involves the coupling of the bromoethoxy intermediate with the pyrazolium core, followed by methylation to form the methyl sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different ethers.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and studies on its biological activity.
Material Science:
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The bromoethoxy group can undergo nucleophilic attack, leading to the formation of new bonds and subsequent reactions.
Electrophilic Interactions: The phenyl groups can participate in electrophilic interactions, facilitating the formation of substituted aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Bromoethoxy)benzoate: This compound shares the bromoethoxy group but differs in its overall structure and reactivity.
2-Bromo-2-methylpropane: While it contains a bromo group, its structure and applications differ significantly.
Uniqueness
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its combination of functional groups and the pyrazolium core, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
60614-14-4 |
|---|---|
Fórmula molecular |
C20H25BrN2O5S |
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
4-(2-bromoethoxy)-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C19H21BrN2O.CH4O4S/c1-21-17(15-9-5-3-6-10-15)19(23-14-13-20)18(22(21)2)16-11-7-4-8-12-16;1-5-6(2,3)4/h3-12,17H,13-14H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
VTTQDMZCQVHDQE-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OCCBr)C3=CC=CC=C3.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


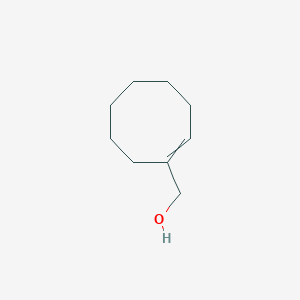
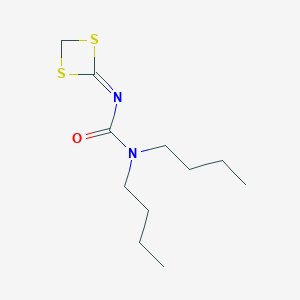
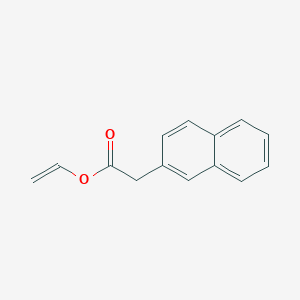
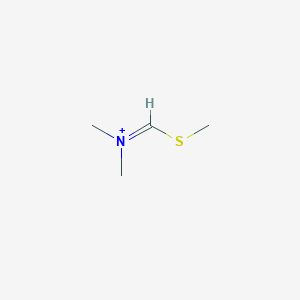
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)

